molecular formula C7H12O3S2 B1366422 Ethyl 2-(ethoxycarbonothioylthio)acetate CAS No. 3278-34-0

Ethyl 2-(ethoxycarbonothioylthio)acetate

Cat. No. B1366422
CAS RN: 3278-34-0
M. Wt: 208.3 g/mol
InChI Key: RKRYBQILCOFTOM-UHFFFAOYSA-N
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Description

Ethyl 2-(ethoxycarbonothioylthio)acetate is a chemical compound with the molecular formula C7H12O3S2 . It has a molecular weight of 208.3 g/mol . The IUPAC name for this compound is ethyl 2-ethoxycarbothioylsulfanylacetate .


Synthesis Analysis

The synthesis of Ethyl 2-(ethoxycarbonothioylthio)acetate has been described in the literature . The compound was purified on silica gel (95/5 PE / EtOAc) to afford the desired compound as a yellow oil .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(ethoxycarbonothioylthio)acetate can be represented by the InChI string: InChI=1S/C7H12O3S2/c1-3-9-6 (8)5-12-7 (11)10-4-2/h3-5H2,1-2H3 . The Canonical SMILES for this compound is CCOC (=O)CSC (=S)OCC .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(ethoxycarbonothioylthio)acetate are not detailed in the search results, the compound has been used in the living/controlled radical copolymerization of chlorotrifluoroethylene and N-vinylpyrrolidone .


Physical And Chemical Properties Analysis

Ethyl 2-(ethoxycarbonothioylthio)acetate has a topological polar surface area of 92.9 Ų and a complexity of 159 . It has a rotatable bond count of 7 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 .

Scientific Research Applications

Polymer Chemistry Applications

Ethyl 2-(ethoxycarbonothioylthio) acetate plays a significant role in polymer chemistry. It has been used in the living/controlled radical copolymerization of hexafluoropropylene and butyl vinyl ether at room temperature under 60Co γ-ray irradiation. This process leads to the creation of fluorinated polymers end-capped with a fluoroalkyl sulfonic acid group, demonstrating its utility in synthesizing specialized polymer materials (Wang et al., 2013).

Organic Synthesis

In the field of organic synthesis, ethyl 2-(ethoxycarbonothioylthio)acetate is used as a precursor or intermediate in various chemical reactions. For instance, it has been involved in the synthesis of Ethyl (Z)-2-Methoxyimino-2-(2-aminothiazo-4-yl) Acetate, where improvements in the synthesis process have led to simplified operations and reduced production costs (L. Jing, 2003). Moreover, it serves as a synthetic equivalent for ethoxycarbonylnitrile oxide and is integral in producing isoxazole- and isoxazoline-3-carboxylic acids and their esters, showcasing its versatility in organic compound synthesis (Kislyi et al., 1994).

Chemical Synthesis Improvements

The chemical properties of ethyl 2-(ethoxycarbonothioylthio)acetate have facilitated improvements in various synthesis processes. For example, the synthesis of Ethyl (Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate achieved high yields under optimized conditions, demonstrating the compound's role in enhancing chemical production efficiency (Wang Yu-huan, 2008).

Mechanism of Action

Target of Action

Ethyl 2-(ethoxycarbonothioylthio)acetate is primarily used in the field of polymer chemistry. It acts as a mediator in the living/controlled radical copolymerization of various monomers . The primary targets of this compound are monomers like hexafluoropropylene, butyl vinyl ether, and chlorotrifluoroethylene .

Mode of Action

The compound interacts with its targets through a process called living/controlled radical copolymerization . This process involves the initiation, propagation, and termination stages of polymerization, where the compound acts as a controlling agent to regulate the growth of the polymer chains .

Biochemical Pathways

The biochemical pathways involved in the action of Ethyl 2-(ethoxycarbonothioylthio)acetate are related to the polymerization of monomers . The compound mediates the polymerization process, leading to the formation of polymers with well-defined structures .

Pharmacokinetics

Its bioavailability in the reaction environment is crucial for its efficacy as a mediator in the polymerization process .

Result of Action

The result of the action of Ethyl 2-(ethoxycarbonothioylthio)acetate is the successful formation of polymers with well-defined structures . These polymers have various applications, including the production of fluorinated polymers .

Action Environment

The action of Ethyl 2-(ethoxycarbonothioylthio)acetate is influenced by environmental factors such as temperature and irradiation conditions . For instance, the living/controlled radical copolymerization process it mediates has been successfully achieved at room temperature under 60Co γ-ray irradiation .

properties

IUPAC Name

ethyl 2-ethoxycarbothioylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S2/c1-3-9-6(8)5-12-7(11)10-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRYBQILCOFTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(=S)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466141
Record name ETHYL 2-(ETHOXYCARBONOTHIOYLTHIO)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(ethoxycarbonothioylthio)acetate

CAS RN

3278-34-0
Record name ETHYL 2-(ETHOXYCARBONOTHIOYLTHIO)ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Ethyl 2-(ethoxycarbonothioylthio)acetate enable living/controlled radical copolymerization, specifically in the context of the mentioned research?

A1: Ethyl 2-(ethoxycarbonothioylthio)acetate belongs to a class of compounds known as xanthates. In the presence of γ-ray irradiation, these xanthates participate in a reversible addition-fragmentation chain transfer (RAFT) process. [, ] This process allows for controlled growth of polymer chains by maintaining a dynamic equilibrium between actively growing radicals and dormant species. Essentially, the xanthate acts as a "chain transfer agent", mediating the polymerization process and preventing uncontrolled termination reactions. This control is evident in the research through the successful synthesis of well-defined copolymers with controlled molecular weights and narrow distributions, as confirmed by GPC and NMR analyses. [, ]

Q2: What are the advantages of using γ-ray irradiation in conjunction with Ethyl 2-(ethoxycarbonothioylthio)acetate for this specific copolymerization?

A2: The research utilizes 60Co γ-ray irradiation as the initiation source for the polymerization. [, ] This approach offers several advantages:

  • Room Temperature Polymerization: γ-ray irradiation enables the reaction to proceed efficiently at room temperature, simplifying the experimental setup and potentially reducing side reactions. [, ]
  • Control over Polymerization: When combined with Ethyl 2-(ethoxycarbonothioylthio)acetate, γ-ray irradiation allows for fine control over the polymerization process, resulting in polymers with well-defined structures and properties. [, ]

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